molecular formula C9H7NO4S B12862496 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole

Cat. No.: B12862496
M. Wt: 225.22 g/mol
InChI Key: USUWIDWLFKISDF-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole is a heterocyclic compound featuring an oxazole ring substituted with a carboxy(hydroxy)methyl group and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with glyoxylic acid to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Another synthetic route involves the use of β-hydroxy amides, which undergo cyclodehydration to form the oxazole ring. This can be achieved using reagents like Burgess’ reagent, Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving safety. For example, the cyclodehydration of β-hydroxy amides to form oxazoles can be efficiently carried out in a flow reactor using manganese dioxide as a heterogeneous catalyst .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The mercapto group in 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

  • Reduction: : The carboxy(hydroxy)methyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, iodine in ethanol, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Chlorine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its antimicrobial, antic

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

2-hydroxy-2-(5-sulfanyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-5-3-4(15)1-2-6(5)14-8/h1-3,7,11,15H,(H,12,13)

InChI Key

USUWIDWLFKISDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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